REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:17][C:16](=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:20][NH2:21].C(O)(=O)C.[C-:26]#[N:27].[K+]>CO>[CH:1]([N:14]1[CH2:17][C:16]([NH:27][CH3:26])([C:20]#[N:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
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Name
|
|
Quantity
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2.13 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
|
Name
|
|
Quantity
|
1.21 g
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Type
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reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
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17 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.17 g
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Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
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After stirring for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at room temperature
|
Type
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TEMPERATURE
|
Details
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The reaction was cooled
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Type
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FILTRATION
|
Details
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the solid product was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsed with methanol
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Type
|
CUSTOM
|
Details
|
dried, in vacuo
|
Type
|
CUSTOM
|
Details
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to afford I-3A-2a as a colorless solid (2.50 g, quantitative)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C#N)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |